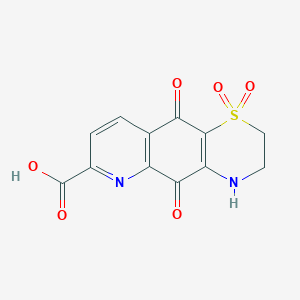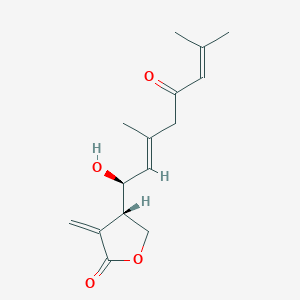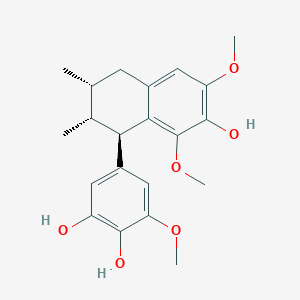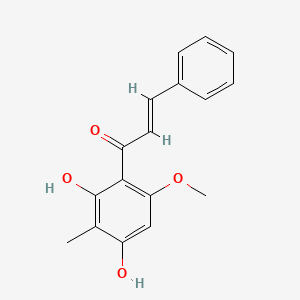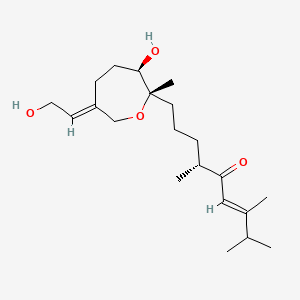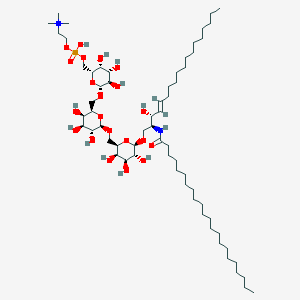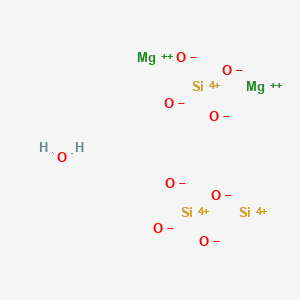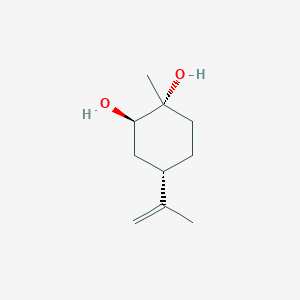
(1R,2R,4S)-limonene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-limonene-1,2-diol is a limonene-1,2-diol. It is an enantiomer of a (1S,2S,4R)-limonene-1,2-diol.
Scientific Research Applications
Antiproliferative Activity and Biological Properties
(1R,2R,4S)-limonene-1,2-diol has been studied for its potential biological properties, including antiproliferative activity. Alexandrino et al. (2022) explored the structural properties and evaluated the antiproliferative activity of limonene-1,2-diol against human tumor and nontumor cell lines. The study suggested that different stereoisomers of limonene-1,2-diol might influence its biological activity. Specifically, this compound showed a lack of in vitro antiproliferative effect against nontumor cells, hinting at a safe dose range for further evaluations, including potential food applications (Alexandrino et al., 2022).
Stereoselective Biotransformation and Extraction
The stereoselective biotransformation and extraction processes involving this compound are of significant interest. Biondi et al. (2021) conducted biocatalytic epoxidation of limonene enantiomers, which led to the formation of (1R,2R,4S)-1,2-diol among other products. This process is valuable due to its operational simplicity, cost-effectiveness, and lack of toxic metal catalysts (Biondi et al., 2021). Additionally, Medeiros et al. (2021) focused on the extraction and purification of limonene-1,2-diol obtained from the fungal biotransformation of limonene, which is crucial for further investigations and applications of this compound (Medeiros et al., 2021).
Antifungal Properties
Research also indicates that this compound possesses antifungal properties. Leitão et al. (2020) isolated diastereomers of limonene-1,2-diol with antifungal activity from Lippia rubella. The study highlighted the significance of the absolute stereochemistry of the compound in its natural antifungal potency (Leitão et al., 2020).
Optimization of Biotransformation Processes
Efforts have been made to optimize the biotransformation of limonene to limonene-1,2-diol, which is critical for enhancing the production and application of this compound. Sales et al. (2019) aimed to optimize this biotransformation process and achieved substantial yields, indicating the potential for industrial-scale production (Sales et al., 2019).
properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2R,4S)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
WKZWTZTZWGWEGE-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)O)(C)O |
SMILES |
CC(=C)C1CCC(C(C1)O)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



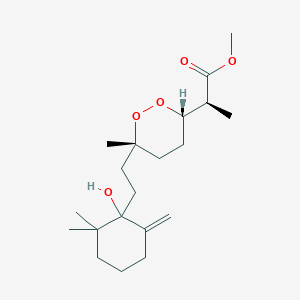




![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)
